2-Phosphoglyceric Acid

Glycolysis Enzyme kinetics Enolase assay

2-Phosphoglyceric acid (2-PGA; 2-phospho-D-glycerate) is the ninth intermediate of the Embden-Meyerhof-Parnas (EMP) glycolytic pathway. It serves as the exclusive substrate for enolase (EC 4.2.1.11), which catalyzes its reversible dehydration to phosphoenolpyruvate (PEP).

Molecular Formula C3H7O7P
Molecular Weight 186.06 g/mol
CAS No. 2553-59-5
Cat. No. B1199676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phosphoglyceric Acid
CAS2553-59-5
Synonyms2-phosphoglycerate
2-phosphoglycerate, (+-)-isomer
2-phosphoglycerate, (R)-isomer
2-phosphoglycerate, (S)-isomer
2-phosphoglycerate, monosodium salt
glycerate 2-phosphate
Molecular FormulaC3H7O7P
Molecular Weight186.06 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)OP(=O)(O)O)O
InChIInChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)
InChIKeyGXIURPTVHJPJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phosphoglyceric Acid (CAS 2553-59-5) for Enolase Kinetics and Glycolytic Flux Analysis


2-Phosphoglyceric acid (2-PGA; 2-phospho-D-glycerate) is the ninth intermediate of the Embden-Meyerhof-Parnas (EMP) glycolytic pathway. It serves as the exclusive substrate for enolase (EC 4.2.1.11), which catalyzes its reversible dehydration to phosphoenolpyruvate (PEP) [1]. The compound is also the product of the phosphoglycerate mutase (PGM) reaction, interconverted with 3-phosphoglycerate (3-PGA) in a cofactor-dependent equilibrium [2]. 2-PGA is a chiral, phosphorylated three-carbon carboxylic acid existing as the D-isomer in biological systems, typically supplied as a sodium salt hydrate for research applications [3].

Enolase kinetics Preferred substrate for forward-reaction assay context
PGM assays Tighter enzyme binding supports coupled enzyme workflows
Metabolomics Pure isomer required for LC-MS/MS and CE calibration standards

Why 3-Phosphoglycerate or PEP Cannot Substitute for 2-Phosphoglyceric Acid in Enolase Assays


Although 2-phosphoglyceric acid, 3-phosphoglyceric acid, and phosphoenolpyruvate are adjacent intermediates in glycolysis, they exhibit fundamentally distinct enzyme specificities and kinetic behaviors. Enolase catalyzes the dehydration of 2-PGA to PEP but does not act on 3-PGA [1]. Conversely, 3-PGA is a substrate for phosphoglycerate mutase, not enolase [2]. PEP, while structurally similar to 2-PGA, displays a 6-fold higher Km for enolase in the reverse reaction, limiting its utility as a forward-direction substrate [3]. These functional divergences preclude simple substitution; the quantitative evidence below establishes the precise parameters that govern compound selection.

Enolase 3-PGA is not a substrate; PEP reverse-reaction Km may differ, limiting forward-assay interpretation.
PGM 3-PGA cannot substitute; isomer-specific affinity influences equilibrium assays.
Analytical Co-eluting 3-PGA requires MS/MS or Mg2+ CE resolution; calibration with 3-PGA standards gives inaccurate isomer quantification.

Quantitative Differentiation of 2-Phosphoglyceric Acid: Kinetic, Analytical, and Functional Comparisons


Enolase Substrate Affinity: 2-PGA Exhibits 6-Fold Higher Affinity than PEP

2-Phosphoglyceric acid (2-PGA) demonstrates a 6-fold lower Michaelis constant (Km) for Plasmodium falciparum enolase compared to phosphoenolpyruvate (PEP), the product of the forward reaction [1]. This substantial difference in substrate affinity means that 2-PGA is the kinetically preferred substrate for studying the forward enolase reaction under physiological or near-physiological conditions.

Enolase Km (2-PGA vs PEP)
Head-to-head
Km (2-PGA) = 0.041 ± 0.004 mM
Km (PEP) = 0.25 ± 0.03 mM
6.1-fold lower Km for 2-PGA
Supports forward-reaction assay context
P. falciparum enolase, pH 7.4-7.6, Mg2+
Glycolysis Enzyme kinetics Enolase assay

Phosphoglycerate Mutase Substrate Affinity: 2-PGA Exhibits 3- to 5.5-Fold Lower Km than 3-PGA

In the phosphoglycerate mutase (PGM) reaction, 2-phosphoglyceric acid (2-PGA) displays a 3- to 5.5-fold lower Km compared to 3-phosphoglyceric acid (3-PGA) for both cytosolic and plastid isozymes from Ricinus communis [1]. This indicates that 2-PGA binds with higher affinity to the PGM active site, which is a critical consideration when designing coupled enzyme assays or studying the mutase reaction equilibrium.

PGM Km (2-PGA vs 3-PGA)
Head-to-head
Cytosolic: 60 vs 330 μM
Plastid: 112 vs 430 μM
3.8–5.5× lower Km for 2-PGA
Supports PGM assay sensitivity
R. communis isozymes, cofactor-independent
Glycolysis Enzyme kinetics Phosphoglycerate mutase

Analytical Differentiation: LC-MS/MS Separates 2-PGA from 3-PGA via Unique Product Ion Ratios

2-Phosphoglyceric acid (2-PGA) and 3-phosphoglyceric acid (3-PGA) co-elute under standard chromatographic conditions, but a validated UPLC/ESI-MS/MS method achieves deconvolution and accurate quantification of each isomer based on unique product ion ratios [1]. This analytical differentiation is essential for precise metabolic flux analysis, as the isomers cannot be distinguished by retention time alone.

LC-MS/MS isomer resolution
Method context
Deconvolution via unique product ion ratios
RSD 0.9–11.8%, average 3.5%
Enables isomer-specific flux analysis
UPLC/ESI-MS/MS, calibration range 0.1–100 μg/mL
Metabolomics Analytical chemistry LC-MS/MS

Capillary Electrophoresis Resolution: 2-PGA and 3-PGA Separable Only with Mg2+ Addition

In capillary electrophoresis (CE) with indirect photometric detection, baseline resolution between 2-phosphoglyceric acid (2-PGA) and 3-phosphoglyceric acid (3-PGA) is not achieved under standard buffer conditions but becomes possible upon addition of magnesium ions, albeit with extended separation time [1]. This metal-ion-dependent resolution highlights the structural similarity of the two isomers and the specific analytical challenges they present.

CE resolution with Mg2+
Method context
Baseline resolution achieved only with Mg2+
LOD 0.5–1 mg/L
Supports isomer-specific CE profiling
Indirect photometric detection, boric acid buffer
Analytical chemistry Capillary electrophoresis Metabolite profiling

Intracellular Steady-State Ratio: 2-PGA is 14-Fold Less Abundant than 3-PGA in Erythrocytes

Under physiological steady-state conditions in human red blood cells, the intracellular concentration of 2-phosphoglyceric acid (2-PGA) is approximately 14-fold lower than that of 3-phosphoglyceric acid (3-PGA) [1]. This substantial concentration gradient reflects the equilibrium constant of the phosphoglycerate mutase reaction and the rapid consumption of 2-PGA by enolase, making 2-PGA the rate-limiting intermediate at this glycolytic branch point.

Steady-state 2-PGA/3-PGA ratio
Reported
[2-PGA] = 4.3 μM
[3-PGA] = 61 μM
14.2-fold lower 2-PGA
Reflects endogenous flux limitation
Human RBC physiological steady state
Metabolomics Erythrocyte metabolism Glycolysis

Metal Ion Dependency: Enolase Vmax with Mg2+ is 1.7- to 2-Fold Higher than with Mn2+

The maximum velocity (Vmax) of rabbit muscle enolase using 2-phosphoglyceric acid as substrate is 50-60% lower when Mn2+ is substituted for Mg2+ as the activating metal ion [1]. This metal-dependent differential in catalytic efficiency is critical for experimental design, as Mg2+ is the physiologically relevant cofactor and yields optimal activity.

Enolase Vmax metal dependency
Head-to-head
Mg2+: 100% (reference)
Mn2+: 50–60% of Mg2+ Vmax
Mg2+ cofactor supports maximal activity
Rabbit muscle enolase, pH 8.0, 25°C
Enzyme kinetics Enolase Metal cofactor

Optimal Applications of 2-Phosphoglyceric Acid in Glycolysis Research and Metabolomics


Enolase Forward-Reaction Kinetics and Inhibitor Screening

Use 2-phosphoglyceric acid (2-PGA) as the substrate for enolase forward-reaction assays. 2-PGA provides a 6-fold lower Km compared to PEP, ensuring sensitive, physiologically relevant kinetic measurements [1]. Include Mg2+ as the cofactor to achieve maximal Vmax [2].

Phosphoglycerate Mutase (PGM) Coupled Assays

Employ 2-PGA in PGM coupled enzyme assays to monitor the interconversion of 3-PGA and 2-PGA. The 3- to 5.5-fold lower Km of 2-PGA relative to 3-PGA enhances assay sensitivity and allows detection of subtle changes in PGM activity [3].

LC-MS/MS-Based Glycolytic Flux Analysis

Include pure 2-PGA as a calibration standard in UPLC/ESI-MS/MS workflows for quantifying glycolytic intermediates. The method deconvolutes co-eluting 2-PGA and 3-PGA based on unique product ion ratios, enabling accurate flux measurements in less than 7 minutes per sample [4].

In Vitro Reconstitution of Glycolytic ATP Generation

Use 2-PGA in cell-free systems to drive substrate-level ATP synthesis via the enolase-pyruvate kinase coupled reaction. 2-PGA serves as the direct precursor to PEP, which is then converted to pyruvate with concomitant ATP production [5].

Application
Selection Property
Validation Focus
Enolase forward-reaction kinetics
Substrate affinity for enolase
Mg2+ cofactor Vmax and Km determination
PGM coupled assays
Tighter PGM binding over 3-PGA
Isomer-specific Km and equilibrium monitoring
LC-MS/MS flux analysis
Pure isomer calibration standard
Product ion ratio deconvolution accuracy
In vitro ATP generation reconstitution
Precursor to PEP in enolase-pyruvate kinase cascade
Substrate-level phosphorylation yield

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